2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)a cetamide
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Overview
Description
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole ring, along with the amino and ethoxyphenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the triazole ring using ethoxyphenyl halides in the presence of a base.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.
Formation of the Acetamide Moiety: The final step involves the acylation reaction where the acetamide group is attached to the triazole derivative using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction rate and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxyphenyl groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate amino groups. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is explored for its potential to inhibit specific enzymes or pathways in microbial and cancer cells.
Medicine
In medicine, the compound’s potential therapeutic applications are investigated, particularly in developing new drugs for treating infections and cancer. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its diverse reactivity allows for the production of various derivatives with specific properties.
Mechanism of Action
The mechanism by which 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The ethoxyphenyl and amino groups enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide
- 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide
- 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)acetamide lies in the presence of the ethoxyphenyl group, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance its solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C20H23N5O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-27-16-10-8-15(9-11-16)19-23-24-20(25(19)21)28-12-17(26)22-18-13(2)6-5-7-14(18)3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChI Key |
OLJANXKEIJOODN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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